

# Technical Support Center: Quality Control of Radiolabeled FAPI Compounds

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Compound of Interest			
Compound Name:	Fapi-mfs		
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control of radiolabeled Fibroblast Activation Protein Inhibitor (FAPI) compounds.

# Frequently Asked Questions (FAQs)

Q1: What are the essential quality control tests for radiolabeled FAPI compounds?

A1: A comprehensive quality control program for radiolabeled FAPI compounds typically includes the following tests to ensure the final product is safe and effective for its intended use[1][2]:

- Appearance: Visual inspection for clarity and absence of particulate matter.
- pH: Measurement of the final product's pH to ensure it is within a physiologically acceptable range.
- Radionuclidic Purity: Verification of the identity and quantity of the radionuclide.
- Radiochemical Purity (RCP): Determination of the percentage of the radioactivity present in the desired chemical form. This is a critical parameter for product efficacy and safety.
- Residual Solvents: Quantification of any remaining solvents from the synthesis process.



- Sterility: Testing for the absence of viable microorganisms.
- Bacterial Endotoxins (Pyrogens): Quantification of endotoxins to prevent febrile reactions upon injection.
- Stability: Evaluation of the product's integrity over a defined period under specified storage conditions.

Q2: What is the acceptable radiochemical purity (RCP) for clinical use?

A2: For most clinical applications, the radiochemical purity of radiopharmaceuticals should be greater than 95%[3]. Specific acceptance criteria may vary slightly depending on the specific FAPI compound and local regulatory requirements.

Q3: How long are radiolabeled FAPI compounds typically stable?

A3: The stability of radiolabeled FAPI compounds depends on the radionuclide and the formulation. For example, [¹8F]AIF-NOTA-FAPI-04 has been shown to have a radiochemical purity of over 98.0% after 6 hours at room temperature[4]. [⁶8Ga]Ga-FAPI-46 has demonstrated stability for up to 2 hours post-synthesis[2]. Stability studies should be performed for each specific product to establish its shelf-life.

# Troubleshooting Guide Low Radiochemical Purity/Yield

Q4: My radiochemical purity (RCP) for <sup>68</sup>Ga-FAPI is below 95%. What are the potential causes and how can I troubleshoot this?

A4: Low radiochemical purity in <sup>68</sup>Ga-FAPI labeling can stem from several factors. Here is a step-by-step troubleshooting guide:

- Check for Metallic Impurities: Trace metal ions (e.g., Fe<sup>3+</sup>, Al<sup>3+</sup>, Zn<sup>2+</sup>, Ti<sup>4+</sup>) in the <sup>68</sup>Ga eluate can compete with <sup>68</sup>Ga<sup>3+</sup> for the chelator on the FAPI molecule, leading to reduced labeling efficiency[5][6].
  - Solution: Use a <sup>68</sup>Ga generator with low specified metallic impurity levels. If the problem persists, consider pre-purification of the <sup>68</sup>Ga eluate using a cation-exchange cartridge to



remove interfering metal ions[7].

- Verify pH of the Reaction Mixture: The pH of the labeling reaction is critical for efficient chelation. For most <sup>68</sup>Ga-based radiolabeling, a slightly acidic pH is optimal.
  - Solution: Ensure the buffer used creates the optimal pH for the specific FAPI precursor.
     For instance, a pH of around 4.5 is often used for DOTA-containing compounds[8]. Use a calibrated pH meter to verify the pH of your reaction mixture before adding the <sup>68</sup>Ga.
- Assess Precursor Quality and Quantity: The quality and amount of the FAPI precursor are crucial.
  - Solution: Ensure the precursor is stored correctly to prevent degradation. The amount of precursor should be sufficient to chelate the available <sup>68</sup>Ga. For [<sup>68</sup>Ga]Ga-FAPI-46, a significant excess of the precursor (e.g., 50 μg) is often used to ensure high complexation yields[9].
- Optimize Reaction Temperature and Time: Inadequate heating or insufficient reaction time can lead to incomplete labeling.
  - Solution: For [<sup>68</sup>Ga]Ga-FAPI-46, a reaction temperature of about 90°C for 4 minutes has been shown to be optimal[10]. Ensure your heating block is calibrated and provides uniform heating.
- Consider Radiolysis: High levels of radioactivity can lead to the degradation of the radiolabeled compound (radiolysis), reducing the RCP.
  - Solution: The addition of a radical scavenger, such as ascorbic acid, to the final product formulation can help prevent radiolysis and maintain high RCP[9][10].

Q5: I am seeing unexpected peaks in my radio-HPLC chromatogram. What could they be?

A5: Unexpected radioactive peaks in your HPLC chromatogram can indicate the presence of impurities. Common possibilities include:

• Free Radionuclide: A peak corresponding to the unbound radionuclide (e.g., free <sup>68</sup>Ga<sup>3+</sup>). This typically elutes very early in a reverse-phase HPLC system.



- Radiolytic Byproducts: Peaks corresponding to degradation products of your FAPI compound caused by radiolysis. These may have retention times close to the main product peak.
- Other Radiolabeled Species: If there are impurities in your precursor, they may also become radiolabeled, leading to additional peaks.

Solution: Compare the chromatogram of your product with that of a reference standard and a sample of the free radionuclide to identify the peaks. If radiolysis is suspected, consider the addition of a stabilizer as mentioned in Q4. If precursor impurities are the issue, you may need to purify the precursor before radiolabeling.

## **Other Common Issues**

Q6: The pH of my final radiolabeled FAPI product is outside the acceptable range. What should I do?

A6: The pH of the final injectable product is critical for patient safety and comfort. An out-of-specification pH can be caused by incorrect buffer preparation or issues with the purification process.

Solution: Carefully re-check the preparation of all buffers and solutions used in the synthesis
and formulation. Ensure the purification cartridge (e.g., C18) is properly conditioned and that
the elution solvent is completely removed and replaced with a buffered saline solution
suitable for injection. The final product pH should typically be within the range of 4.5 to 8.5
for intravenous administration.

Q7: My final product failed the bacterial endotoxin test. What are the likely sources of contamination?

A7: Endotoxin contamination arises from gram-negative bacteria and can be introduced at various stages of the production process.

Solution: All reagents, vials, and equipment that come into contact with the product must be sterile and pyrogen-free. Use aseptic techniques throughout the entire process. Ensure that the <sup>68</sup>Ga generator eluate is sterile and has low endotoxin levels. A thorough investigation of the entire production process, including all materials and operator technique, is necessary to identify and eliminate the source of contamination.



# **Data Presentation: Quality Control Specifications**

The following table summarizes the quality control acceptance criteria for some commonly used radiolabeled FAPI compounds.

Parameter	[ <sup>68</sup> Ga]Ga-FAPI-46	[ <sup>18</sup> F]AIF-NOTA- FAPI-04	General Guidance for Radiopharmaceutic als
Appearance	Clear, colorless solution, free from visible particles[1]	Colorless transparent solution[4]	Clear, colorless, and free from particulate matter
рН	4.5 - 8.5	7.0 - 7.5[4]	4.5 - 8.5 for intravenous injection[11]
Radiochemical Purity (RCP)	≥ 95%[12]	> 99.0% (at release), > 98.0% (after 6 h)[4]	Typically > 95%
Radionuclidic Purity	<sup>68</sup> Ge breakthrough < 0.001%[12]	Identity of <sup>18</sup> F confirmed by half-life	As per pharmacopoeia monograph
Bacterial Endotoxins	< 175 EU/V (V = max. recommended dose in mL)[12][13]	As per pharmacopoeia	< 175 EU/V for intravenous administration[13][14]
Sterility	Sterile[1][2]	Sterile	Sterile

# Experimental Protocols Radio-HPLC for Radiochemical Purity of [68Ga]Ga-FAPI46

This protocol is a representative example and may need optimization for specific equipment and reagents.



Objective: To determine the radiochemical purity of [68Ga]Ga-FAPI-46 by separating the intact radiolabeled compound from free 68Ga and other radioactive impurities.

#### Materials:

- High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- [68Ga]Ga-FAPI-46 sample.
- Reference standard of non-radioactive ("cold") Ga-FAPI-46.

#### Procedure:

- System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Sample Preparation: Dilute a small aliquot of the final [68Ga]Ga-FAPI-46 product in the initial mobile phase.
- Injection: Inject a suitable volume (e.g., 10-20 μL) of the prepared sample onto the HPLC column.
- Chromatographic Separation: Elute the column with a gradient of Mobile Phase A and B. A typical gradient might be:
  - 0-2 min: 95% A, 5% B
  - 2-12 min: Gradient to 5% A, 95% B
  - 12-15 min: 5% A, 95% B
  - 15-17 min: Gradient back to 95% A, 5% B



- 17-20 min: 95% A, 5% B
- Data Acquisition: Monitor the eluate with both a UV detector (if a cold standard is co-injected or for identification) and a radioactivity detector.
- Data Analysis:
  - Identify the peak corresponding to [68Ga]Ga-FAPI-46 based on its retention time, which should be confirmed with a reference standard.
  - Integrate the area of all radioactive peaks in the chromatogram.
  - Calculate the radiochemical purity as follows: RCP (%) = (Area of [<sup>68</sup>Ga]Ga-FAPI-46 peak
     / Total area of all radioactive peaks) x 100

# Radio-TLC for Radiochemical Purity of [68Ga]Ga-FAPI-46

Objective: To provide a rapid determination of radiochemical purity by separating the radiolabeled FAPI from free <sup>68</sup>Ga.

#### Materials:

- Instant Thin-Layer Chromatography (iTLC) strips (e.g., silica gel impregnated glass fiber).
- Developing chamber.
- Mobile Phase: e.g., 0.1 M citrate buffer, pH 4.0.
- Radio-TLC scanner or a gamma counter.

#### Procedure:

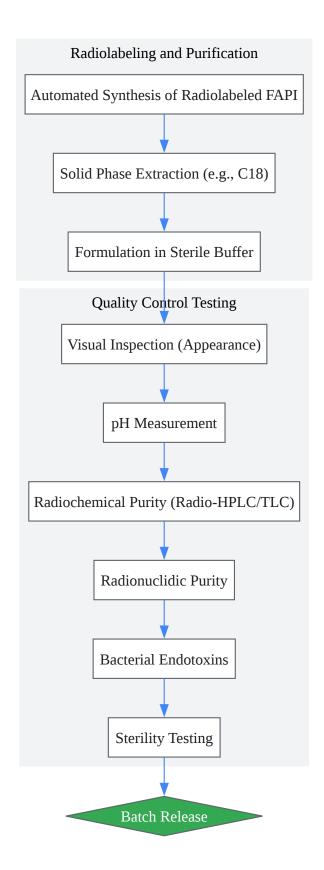
- Spotting: Apply a small spot (1-2  $\mu$ L) of the [ $^{68}$ Ga]Ga-FAPI-46 solution onto the origin of an iTLC strip.
- Development: Place the strip in a developing chamber containing the mobile phase. Allow the solvent front to migrate up the strip.



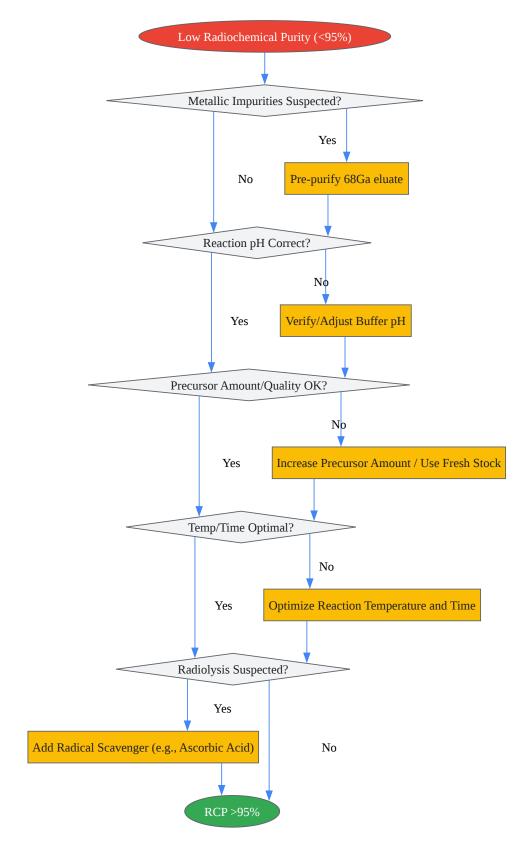
- Drying: Once the solvent front has reached the desired height, remove the strip from the chamber and allow it to dry completely.
- Analysis:
  - In this system, free <sup>68</sup>Ga will remain at the origin (Rf = 0.0-0.1), while the [<sup>68</sup>Ga]Ga-FAPI-46 complex will migrate with the solvent front (Rf = 0.9-1.0).
  - Scan the strip using a radio-TLC scanner to obtain a chromatogram and integrate the peaks.
  - Alternatively, cut the strip into two halves (origin and front) and measure the radioactivity of each piece in a gamma counter.
- Calculation: RCP (%) = (Activity at the solvent front / Total activity on the strip) x 100

# **Visualizations**









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